2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester: is a chemical compound with a complex structure that includes a cyclopropyl group attached to a benzoic acid derivative
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Ethylene plays a crucial role in plant growth and development .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Result of Action
Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the esterification of trans-4-(2-Carboxycyclopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Aminolysis: This compound can react with ammonia or primary amines to form amides.
Transesterification: It can undergo transesterification reactions with other alcohols in the presence of an acid or base catalyst.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Aminolysis: Ammonia or primary amines under mild heating.
Transesterification: Excess alcohol and acid/base catalyst under reflux.
Major Products:
Hydrolysis: Trans-4-(2-Carboxycyclopropyl)benzoic acid and ethanol.
Aminolysis: Corresponding amides.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
Benzoic acid, ethyl ester: A simpler ester with similar functional groups but lacking the cyclopropyl moiety.
Benzoic acid, 4-ethyl-, methyl ester: Another ester derivative of benzoic acid with different alkyl groups.
Uniqueness: Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other benzoic acid esters .
Properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKZWJFVDJPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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